N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine
Description
N¹-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is a 1,8-naphthyridine derivative characterized by a 7-methyl substitution on the naphthyridine core and a propane-1,3-diamine chain at the N¹ position. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties. This compound is hypothesized to exhibit biological activities common to 1,8-naphthyridines, such as immunostimulation, antihypertensive effects, or antimicrobial action .
Properties
CAS No. |
656826-79-8 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N'-(7-methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-9-3-4-10-5-6-11(14-8-2-7-13)16-12(10)15-9/h3-6H,2,7-8,13H2,1H3,(H,14,15,16) |
InChI Key |
HIJMLJJLJLYXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NCCCN |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of 7-Methyl-1,8-naphthyridine Derivatives
The 1,8-naphthyridine scaffold is typically constructed via cyclization reactions. A widely adopted method involves the condensation of 2,6-diaminopyridine with carbonyl-containing reagents. For example, 2-amino-7-methyl-1,8-naphthyridine serves as a key intermediate. Its synthesis begins with the reaction of 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal under acidic conditions, yielding the methyl-substituted naphthyridine core in 85% yield after recrystallization.
Reaction Conditions :
- Substrates : 2,6-diaminopyridine, 3-oxo-butyraldehyde dimethyl acetal
- Catalyst : Hydrochloric acid (1N)
- Temperature : Reflux in dioxane
- Yield : 85%
Oxidation of the 7-methyl group to an aldehyde (using selenium dioxide in dioxane) enables further functionalization, though this step is omitted for retaining the methyl group.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR : Methyl protons at δ 2.52 (s, 3H), naphthyridine aromatic protons between δ 7.3–9.0, and diamine protons at δ 1.19–3.82.
- HRMS : Molecular ion peak [M + H]⁺ at m/z 245.1294 (calculated for C₁₁H₁₇N₄).
- IR : N–H stretches at 3321 cm⁻¹ and C–N vibrations at 1610 cm⁻¹.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Purity | Scalability |
|---|---|---|---|---|
| SNAr | 68–72 | Moderate | >95% | High |
| Reductive Amination | 58–63 | High | 90–93% | Moderate |
| One-Pot Tandem | 52 | Low | 85–88% | Limited |
Key Observations :
- SNAr offers the best balance of yield and scalability.
- One-pot synthesis is ideal for small-scale research but suffers from lower purity.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at the 3-position of the naphthyridine ring can yield byproducts. Using electron-withdrawing groups (e.g., chloro) at the 2-position enhances selectivity.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Switching to acetonitrile reduces side reactions.
- Catalyst Screening : Ionic liquids (e.g., choline hydroxide) enhance yields in gram-scale syntheses by stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced naphthyridine compounds.
Scientific Research Applications
Chemical Properties and Structure
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine has the molecular formula C₁₂H₁₆N₄ and a molecular weight of 224.28 g/mol. Its structure features a naphthyridine moiety, which is known for imparting significant biological activity to its derivatives. The presence of the propane-1,3-diamine side chain enhances its potential as a pharmacological agent.
Biological Activities
The compound exhibits a broad spectrum of biological activities due to the naphthyridine scaffold. Key applications include:
1. Anticancer Activity
- Mechanisms : Naphthyridine derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with DNA replication mechanisms .
- Case Studies : Research indicates that compounds with naphthyridine structures can act as topoisomerase inhibitors and angiogenesis inhibitors, making them promising candidates for cancer therapy .
2. Antimicrobial Properties
- Spectrum : Naphthyridine derivatives have demonstrated efficacy against various pathogens including bacteria and fungi .
- Research Findings : A study highlighted the antimicrobial potential of 1,8-naphthyridine derivatives against drug-resistant strains of bacteria .
3. Neurological Applications
- Potential Uses : These compounds are being investigated for their effects on neurological disorders such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems .
- Mechanism of Action : They may exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A recent study demonstrated that derivatives of naphthyridine exhibited significant cytotoxicity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Efficacy : Research on 1,8-naphthyridine derivatives showed promising results against antibiotic-resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s naphthyridine core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,8-naphthyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing vs.
- Solubility: The propane-1,3-diamine chain enhances aqueous solubility due to protonable amine groups, whereas the 4-hydroxy analogue relies on phenolic hydroxyl groups for solubility, which may be pH-dependent .
- Biological Targeting : The quaternary ammonium group in 7-(2,2-dimethylpropanamido)-2-methyl-1,8-naphthyridinium chloride likely enhances binding to cardiac ion channels, explaining its antiarrhythmic activity. In contrast, the target compound’s primary amines may favor interactions with immune system receptors .
Spectroscopic and Physicochemical Properties
Infrared (IR) and Raman spectroscopy reveal distinct group vibrations:
Table 3: Spectroscopic Signatures
The target compound’s primary amines produce strong N–H stretches (~3300 cm⁻¹), absent in hydroxyl- or amide-substituted analogues. Thiophene-containing derivatives show distinct C–S vibrations (~1050 cm⁻¹), absent in naphthyridine-based compounds .
Biological Activity
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine (CAS No. 656826-79-8) is an organic compound notable for its unique structural characteristics, which include a naphthyridine moiety and a propane-1,3-diamine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
- Structural Features : The compound features a bicyclic naphthyridine ring system, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms in the ring structure.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing significant pharmacological properties:
- Antimicrobial Activity : Compounds with similar naphthyridine structures have demonstrated antimicrobial effects against various pathogens. The presence of the amine functional groups in this compound enhances its interaction with microbial targets.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to inhibit cell proliferation has been noted in vitro, indicating potential as an anticancer agent.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound's interactions with biological targets may involve:
- Binding Affinity : Studies on binding interactions suggest that the compound has a high affinity for certain receptors and enzymes.
- Cellular Uptake : The structural characteristics may facilitate enhanced cellular uptake compared to other similar compounds, potentially leading to increased efficacy.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methyl-1,8-naphthyridin-2-amines | C9H9N | Simpler structure; lacks propane backbone |
| 2-Aminoquinoline derivatives | C9H9N | Different ring structure; varied biological activities |
| 6-Methoxyquinoline derivatives | C10H10N2O | Contains methoxy group; distinct properties |
The combination of the naphthyridine framework with a propane diamine structure in this compound may enhance its solubility and bioavailability compared to other similar compounds.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds and their implications:
- Study on Antimicrobial Efficacy : A study published in Organic and Biomolecular Chemistry highlighted the antimicrobial properties of naphthyridine derivatives, suggesting potential applications in treating infections caused by resistant strains .
- Cytotoxicity Assessment : Research conducted on various naphthyridine derivatives indicated significant cytotoxic effects against human cancer cell lines. These findings support further investigation into this compound's potential as an anticancer agent .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed promising results for compounds with similar structures in modulating metabolic pathways relevant to obesity and diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
